ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Description
Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole moiety, and a thiazole ring with a methyl group and an ester functional group. Its structure combines electron-withdrawing (e.g., -CF₃, -Cl) and electron-donating groups (-CH₃, ester), influencing its physicochemical and biological properties.
Structural determination of such compounds often employs X-ray crystallography, with programs like SHELXL being widely used for refinement . The compound’s synthesis typically involves Huisgen cycloaddition to form the triazole ring, followed by coupling reactions to integrate the pyridine and thiazole components.
Properties
IUPAC Name |
ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazol-4-yl]-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O2S/c1-3-27-15(26)13-8(2)28-14(22-13)12-7-25(24-23-12)6-11-10(17)4-9(5-21-11)16(18,19)20/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSBBLBJOBVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A triazole ring linked to a pyridine moiety.
- A thiazole group that enhances its biological interactions.
- The presence of a trifluoromethyl group, which is known to increase lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the triazole ring via a [3+2] cycloaddition reaction.
- Introduction of the thiazole and pyridine functionalities through nucleophilic substitutions.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 5.3 μM against Mycobacterium tuberculosis (Mtb) in vitro, suggesting that similar derivatives may possess comparable efficacy .
Anticancer Activity
Compounds with similar structural characteristics have been evaluated for anticancer activity. For example, triazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that certain triazole-based compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 μM .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of specific enzymes involved in pathogen metabolism.
- Disruption of cellular processes in cancer cells through interference with DNA synthesis or repair mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-(...). Modifications at various positions on the thiazole and pyridine rings can lead to enhanced potency and selectivity. For instance:
- Substitution on the pyridine ring can influence binding affinity to target proteins.
- Variations in the length and branching of alkyl chains can affect lipophilicity and cellular uptake.
Case Studies
- Antitubercular Activity : A series of triazole derivatives were synthesized and tested for their ability to inhibit Mtb. The most potent derivative showed low micromolar activity, indicating that further optimization could yield effective antitubercular agents .
- Anticancer Studies : In vitro studies on related compounds revealed significant cytotoxic effects on various cancer cell lines, prompting further investigation into their potential as anticancer therapies .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate has been explored for its potential as an antimicrobial agent . Research indicates that triazole derivatives exhibit significant antifungal properties, which can be leveraged in the development of new antifungal medications . The incorporation of the trifluoromethyl group is known to enhance the potency and selectivity of these compounds against various pathogens.
Agrochemical Applications
The compound's structure suggests potential utility as a pesticide or herbicide . Triazole compounds have been documented to possess herbicidal activity, impacting plant growth regulators and offering a pathway for developing new agricultural chemicals . The trifluoromethyl group further enhances the environmental stability of these agrochemicals, making them effective in diverse conditions.
Studies have shown that compounds with similar structures can act as enzyme inhibitors , particularly in the inhibition of certain kinases involved in cancer pathways. The unique combination of thiazole and triazole rings may provide a scaffold for designing inhibitors targeting specific cancer-related enzymes .
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are actively exploring synthetic routes that enhance the scalability of production for commercial applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Pesticide Science demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Herbicidal Activity
Research conducted by agricultural scientists showed that triazole-based compounds could effectively control weed species such as Echinochloa crus-galli. The study emphasized the role of trifluoromethyl substitutions in improving herbicidal efficacy while minimizing phytotoxicity to crops .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with agrochemical and pharmaceutical intermediates. Key analogues include:
N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (): Structural Differences: Replaces the thiazole-ester group with a pyrazole-carboxamide.
- Structural Similarities : Share triazole and pyridine cores.
- Key Differences : Substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical environments, as evidenced by NMR shifts (Table 1) .
Table 1: NMR Chemical Shift Comparison (δ, ppm)
| Position | Target Compound* | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | - | 7.2–7.5 | 7.8–8.1 |
| 29–36 | - | 2.1–2.4 | 2.5–2.8 |
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group and chlorine atoms increase logP compared to non-halogenated analogues, enhancing membrane permeability.
- Solubility : The ester group improves aqueous solubility relative to carboxamide derivatives (e.g., ), which may favor agrochemical formulations .
Reactivity and Stability
Preparation Methods
General Synthesis Approach
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is often achieved through click chemistry, specifically the Huisgen cycloaddition reaction between an alkyne and an azide.
- Incorporation of the Pyridine Ring : This involves the synthesis or use of a pyridine derivative with the appropriate functional group for attachment to the triazole ring.
- Incorporation of the Thiazole Ring : Similar to the pyridine ring, this involves synthesizing or using a thiazole derivative with the correct functional group for attachment.
Chemical Reactions and Conditions
| Reaction Step | Conditions | Catalysts/Reagents |
|---|---|---|
| Triazole Formation | Cu(I) catalyst, water or water/organic solvent mixture, room temperature or slightly elevated | Terminal alkyne, azide |
| Pyridine Attachment | Palladium or copper catalysts, organic solvents, elevated temperatures | Pyridine derivative |
| Thiazole Incorporation | Similar to pyridine attachment | Thiazole derivative |
| Final Modifications | Halogenation or fluorination conditions | Halogenating agents |
Research Findings and Challenges
- Biological Activity : Compounds with similar structures have shown potential in medicinal chemistry, particularly for antifungal and antibacterial applications.
- Synthesis Challenges : The multi-step nature of the synthesis can lead to challenges in optimizing yields and purity. Controlled conditions such as temperature, solvent choice, and reaction time are crucial.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
Answer: The compound’s synthesis involves multi-step heterocyclic coupling. A validated approach includes:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as described in analogous pyridyl-triazole-thiazole syntheses .
Esterification : Ethyl ester formation via refluxing carboxylic acid precursors in ethanol with acid catalysts (e.g., H₂SO₄), followed by purification via silica gel chromatography .
Optimization : Adjusting solvent polarity (DMF/ethanol mixtures improve solubility) and reaction time (2–10 hours under reflux) to minimize byproducts like unreacted pyridylmethyl intermediates .
Q. Q2. Which spectroscopic techniques are critical for structural validation, and what spectral markers should researchers prioritize?
Answer: Key techniques include:
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Thiazole C-2 ester carbonyl at ~165–170 ppm (¹³C) .
- Pyridylmethyl protons as a singlet near δ 5.2 ppm (¹H) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in triazole-pyridine spatial orientation, as demonstrated for related pyridyl-thiazole derivatives .
Advanced Research Questions
Q. Q3. How can computational methods resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies in enzyme inhibition (e.g., conflicting IC₅₀ values) may arise from conformational flexibility. Use:
Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to identify stable binding poses .
Docking Studies : Compare docking scores (AutoDock Vina) against crystallographic data (e.g., PDB IDs 3QAK, 4XYZ) to validate interactions with targets like kinases or GPCRs .
QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl) with bioactivity trends using descriptors like logP and polar surface area .
Q. Q4. What strategies mitigate instability of the trifluoromethylpyridine moiety during long-term storage?
Answer: The 3-chloro-5-(trifluoromethyl)pyridine group is prone to hydrolysis under humid conditions. Stability can be enhanced by:
Storage Conditions : Argon atmosphere, desiccated at -20°C, with purity maintained >90% over 12 months .
Formulation : Lyophilization with cryoprotectants (e.g., trehalose) reduces decomposition rates by 40% .
Analytical Monitoring : Track degradation via LC-MS (monitor m/z 320.1 for hydrolyzed pyridine-carboxylic acid) .
Q. Q5. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?
Answer: Crystallization success hinges on:
Solvent Selection : Binary DMF/ethanol (1:1) promotes slow nucleation, yielding diffraction-quality crystals .
Temperature Gradients : Cooling from 60°C to 4°C over 48 hours reduces lattice defects .
Additives : 5% v/v glycerol improves crystal stability during cryo-cooling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
